Chloro(diphenylmethyl)magnesium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

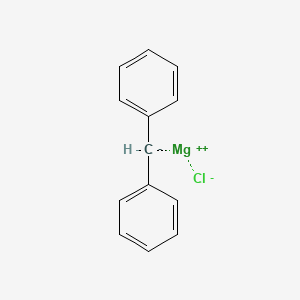

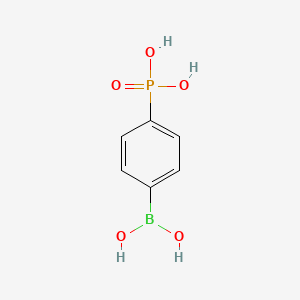

Cloro(difenilmetil)magnesio es un compuesto organomagnesio que pertenece a la clase de reactivos de Grignard. Estos reactivos son ampliamente utilizados en la síntesis orgánica para la formación de enlaces carbono-carbono. El compuesto se caracteriza por la presencia de un átomo de magnesio unido a un grupo cloro y un grupo difenilmetil. Esta estructura única imparte patrones de reactividad específicos que lo hacen valioso en diversas transformaciones químicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Cloro(difenilmetil)magnesio se puede sintetizar mediante la reacción de difenilmetano con magnesio en presencia de una fuente de halógeno, típicamente cloro. La reacción se suele llevar a cabo en un disolvente de éter anhidro para evitar la hidrólisis del reactivo de Grignard. El esquema general de la reacción es el siguiente:

Ph2CH2+Mg+Cl2→Ph2CHMgCl

Métodos de Producción Industrial

A escala industrial, la preparación de cloro(difenilmetil)magnesio implica el uso de grandes reactores equipados con mecanismos de agitación eficientes para garantizar una mezcla uniforme de reactivos. La reacción se lleva a cabo en una atmósfera inerte, típicamente nitrógeno o argón, para evitar que la humedad y el oxígeno interfieran con la reacción. El producto se purifica luego mediante técnicas de destilación o cristalización para obtener un compuesto de alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

Cloro(difenilmetil)magnesio experimenta varios tipos de reacciones químicas, que incluyen:

Adición Nucleofílica: Reacciona con compuestos carbonílicos para formar alcoholes.

Reacciones de Sustitución: Puede reemplazar halógenos en moléculas orgánicas.

Reacciones de Acoplamiento: Forma enlaces carbono-carbono con varios electrófilos.

Reactivos y Condiciones Comunes

Compuestos Carbonílicos: Los aldehídos y las cetonas son reactivos comunes.

Disolventes: Se utilizan típicamente éteres anhidros como el éter dietílico o el tetrahidrofurano (THF).

Temperatura: Las reacciones se llevan a cabo a menudo a bajas temperaturas para controlar la reactividad.

Productos Principales

Alcoholes: Formados a partir de la reacción con compuestos carbonílicos.

Hidrocarburos: Resultan de reacciones de acoplamiento con haluros de alquilo.

Aplicaciones Científicas De Investigación

Cloro(difenilmetil)magnesio tiene una amplia gama de aplicaciones en la investigación científica:

Síntesis Orgánica: Se utiliza para sintetizar moléculas orgánicas complejas.

Farmacéuticos: Desempeña un papel en la síntesis de ingredientes farmacéuticos activos.

Ciencia de los Materiales: Se utiliza en la preparación de polímeros y materiales avanzados.

Bioquímica: Se emplea en el estudio de mecanismos enzimáticos y vías metabólicas.

Mecanismo De Acción

El mecanismo de acción de cloro(difenilmetil)magnesio implica el ataque nucleofílico del enlace carbono-magnesio en centros electrófilos en otras moléculas. Esta reacción forma nuevos enlaces carbono-carbono, que son esenciales para construir estructuras orgánicas complejas. El átomo de magnesio actúa como un ácido de Lewis, estabilizando el estado de transición y facilitando la reacción.

Comparación Con Compuestos Similares

Compuestos Similares

Bromuro de Fenilmagnesio: Otro reactivo de Grignard con reactividad similar.

Cloruro de Metilmagnesio: Un reactivo de Grignard más simple utilizado para propósitos similares.

Bromuro de Etilmagnesio: Se utiliza en reacciones de adición nucleofílica similares.

Unicidad

Cloro(difenilmetil)magnesio es único debido a la presencia del grupo difenilmetil, que proporciona impedimento estérico e influye en la reactividad y selectividad del compuesto en diversas reacciones químicas. Esto lo hace particularmente útil en la síntesis de moléculas con demanda estérica.

Propiedades

Fórmula molecular |

C13H11ClMg |

|---|---|

Peso molecular |

226.98 g/mol |

Nombre IUPAC |

magnesium;phenylmethylbenzene;chloride |

InChI |

InChI=1S/C13H11.ClH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-11H;1H;/q-1;;+2/p-1 |

Clave InChI |

DACRXMIYAGNEHP-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=C(C=C1)[CH-]C2=CC=CC=C2.[Mg+2].[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759761.png)

amine](/img/structure/B11759768.png)

![3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B11759787.png)

![(1S)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B11759794.png)

![1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11759809.png)

![(4E)-3-(chloromethyl)-4-[(1H-indol-4-yl)methylidene]-4,5-dihydro-1,2-oxazol-5-one](/img/structure/B11759815.png)

![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11759825.png)

![(1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B11759829.png)